2-Amino-N-pentylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKETPBJSEWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Transformations of 2 Amino N Pentylbenzamide and Its Structural Analogs
Classical and Modern Synthetic Routes to 2-Aminobenzamides
The preparation of 2-aminobenzamides can be achieved through a variety of classical and modern synthetic methodologies. These approaches offer different advantages in terms of yield, reaction conditions, and substrate scope.
Amidation and Aminolysis Strategies in Benzamide (B126) Synthesis
A primary and straightforward method for the synthesis of 2-aminobenzamides involves the amidation of anthranilic acid and its derivatives. This can be achieved by reacting the carboxylic acid group with an amine in the presence of a coupling agent. However, the presence of the free amino group in anthranilic acid can lead to complications and lower yields, often necessitating protection and deprotection steps. semanticscholar.org
A common precursor for the synthesis of 2-aminobenzamides is isatoic anhydride (B1165640). nih.govresearchgate.net The reaction of isatoic anhydride with amines results in the formation of the corresponding 2-aminobenzamide (B116534) through a process involving nucleophilic attack of the amine on a carbonyl group, followed by ring opening and decarboxylation. nih.gov This method has been utilized to synthesize a series of 2-aminobenzamide derivatives in good to excellent yields. nih.govresearchgate.net For instance, the reaction of isatoic anhydride with various amines in dimethylformamide (DMF) under heating conditions represents a conventional approach. researchgate.net
Another strategy involves the use of N-(2-aminoarylacyl)benzotriazoles as efficient acylating agents. These can be prepared from unprotected anthranilic acids and subsequently reacted with ammonia (B1221849) or primary and secondary amines to afford the desired primary, secondary, and tertiary anthranilamides in high yields without complications from the free amino group. semanticscholar.org
The table below summarizes the synthesis of various 2-aminobenzamide derivatives starting from isatoic anhydride using both conventional heating and microwave-assisted methods. nih.gov
| Compound | Amine Reactant | Method A Yield (%) | Method B Yield (%) (Power, Time) | Melting Point (°C) |
| 1 | 4-Fluoroaniline | 72 | 65 (140 W, 10 min) | 122 |
| 2 | 4-Chloroaniline | 80 | 70 (140 W, 5 min) | 147 |
| 7 | p-Toluidine | 97 | - | 149 |
| 8 | Anthranilamide | 60 | 64 (280 W, 6 min) | 110 |
Method A: Conventional heating in DMF. Method B: Microwave irradiation.
Cyclocondensation and Heterocyclic Annulation Approaches
2-Aminobenzamides are key intermediates in cyclocondensation reactions to form various heterocyclic systems, most notably quinazolinones. These reactions typically involve the condensation of a 2-aminobenzamide with an aldehyde, ketone, or orthoester. nih.govasianpubs.orgnih.gov
For example, the cyclocondensation of 2-aminobenzamides with aldehydes can be catalyzed by various acids or metal salts to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net These can then be oxidized to quinazolin-4(3H)-ones. A one-pot synthesis of 4(3H)-quinazolinones involves the cyclization of 2-aminobenzamides and aldehydes catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation. organic-chemistry.org
Furthermore, a palladium-catalyzed one-pot three-component cascade reaction of 2-aminobenzamides with 2-bromobenzaldehydes and carbon monoxide has been developed for the selective preparation of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones. rsc.org This process involves an initial cyclocondensation followed by a palladium-catalyzed cyclocarbonylation. rsc.org
One-Pot and Multicomponent Reaction Systems
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules derived from 2-aminobenzamides. beilstein-journals.orgnih.gov These strategies allow for the formation of multiple bonds in a single synthetic operation, avoiding the isolation of intermediates.
A notable example is the palladium-catalyzed three-component reaction of 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide to synthesize isoindoloquinazolinones. beilstein-journals.org Another multicomponent approach involves the reaction of isatoic anhydrides, amines, and 2-formylbenzoic acid, where the 2-aminobenzamide is formed in situ. nih.gov
A sustainable method for synthesizing quinazolinones utilizes a magnetically recoverable palladium catalyst in a multicomponent reaction of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This approach, conducted in an environmentally friendly PEG/water solvent system, achieves high yields and allows for easy catalyst recycling. frontiersin.org
Microwave-Assisted and Catalyst-Free Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net This technique has been successfully applied to the synthesis of 2-aminobenzamide derivatives. nih.govresearchgate.nettandfonline.com
The reaction of isatoic anhydride with various amines can be performed under microwave irradiation, in some cases without a solvent, providing a time-efficient and environmentally friendly alternative to conventional heating. nih.govresearchgate.net For instance, the synthesis of some 2-aminobenzamide derivatives was achieved in 5-10 minutes under microwave irradiation. nih.gov
Furthermore, catalyst-free approaches for the synthesis of heterocyclic compounds from 2-aminobenzamides have been developed. tandfonline.comrsc.org An efficient, catalyst-free, microwave-assisted method for the synthesis of 2-aryl/alkyl-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of 2-aminobenzamides with various aldehydes, affording the desired products in good to excellent yields within 10-20 minutes. tandfonline.com Visible light has also been utilized to promote the catalyst- and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides at room temperature. rsc.org
The following table presents data on the microwave-assisted synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols under solvent-free conditions. nih.gov
| Entry | Alcohol | Product | Isolated Yield (%) |
| 1 | Benzyl alcohol | 3a | 90 |
| 2 | 4-Methylbenzyl alcohol | 3b | 85 |
| 3 | 4-Methoxybenzyl alcohol | 3c | 88 |
| 4 | 4-Chlorobenzyl alcohol | 3d | 82 |
| 5 | 1-Butanol | 4a | 75 |
Reaction conditions: 2-aminobenzamide (0.5 mmol), alcohol (5.0 equiv.), CuI (20 mol%), Cs2CO3 (1.5 equiv.), under O2 atmosphere, microwave 130 °C, 2 h.
Transition Metal-Catalyzed and Organocatalytic Methods
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the preparation of 2-aminobenzamides and their derivatives is no exception. researchgate.netrsc.orgnih.gov Palladium-catalyzed reactions, for example, are employed in the carbonylation of 2-haloanilines to form 2-aminobenzoyl intermediates, which can then be converted to 2-aminobenzamides. google.com Copper-catalyzed conditions have been used for the synthesis of quinazolinones from 2-aminobenzamides and methanol (B129727), where methanol serves as a C1 building block. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts. nih.govrsc.org Chiral organocatalysts have been used for the enantioselective synthesis of axially chiral aryl quinazolinones from 2-aminobenzamides and aldehydes. nih.gov Additionally, simple organic molecules like ascorbic acid and lactic acid have been employed as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and various aldehydes or ketones. researchgate.net
Targeted Synthesis of 2-Amino-N-pentylbenzamide
The specific synthesis of this compound has been reported in the literature, often as part of broader studies on the synthesis and biological evaluation of 2-aminobenzamide derivatives.
One reported synthesis of this compound resulted in a 65% yield, yielding a brown oil. The product was characterized by infrared spectroscopy, showing a characteristic C=O stretch at 1622 cm⁻¹ and N-H stretching vibrations at 3346 cm⁻¹ and 3464 cm⁻¹. researchgate.net
While direct, detailed synthetic procedures exclusively for this compound are not extensively documented in the provided search results, its preparation would logically follow the general amidation strategies outlined in section 2.1.1. The most probable route would involve the reaction of isatoic anhydride with n-pentylamine. Alternatively, the amidation of anthranilic acid with n-pentylamine using a suitable coupling agent, or the reaction of an activated anthranilic acid derivative like an N-acylbenzotriazole with n-pentylamine, would also be viable synthetic pathways.
Strategies for Diversification and Functionalization of 2-Aminobenzamide Scaffolds
The inherent reactivity of the 2-aminobenzamide structure, characterized by an aromatic ring activated by an amino group, a primary amino group, and an amide linkage, provides a versatile platform for synthetic diversification.
The benzene (B151609) ring of 2-aminobenzamides is susceptible to electrophilic aromatic substitution, a cornerstone of its functionalization. The outcomes of these reactions are dictated by the directing effects of the existing substituents—the amino (-NH2) and amide (-CONH-R) groups.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule. Halogenation of aromatic compounds typically requires a halogen source and a catalyst. libretexts.org For benzene and its derivatives, electrophilic halogenation is a common method where a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), activates the halogen molecule, making it a more potent electrophile. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the attack of the aromatic ring on the activated halogen, forming a positively charged intermediate, which then loses a proton to restore aromaticity. libretexts.org
The directing effects of the amino group (ortho-, para-directing) and the amide group (meta-directing, though influenced by the N-substituent) play a crucial role in determining the position of the incoming halogen. For instance, studies on the halogenation of various aromatic compounds have been conducted using zeolite catalysts to achieve regioselectivity. ncl.res.in The reaction of N-bromosuccinimide (NBS) can also be employed as a brominating agent. ncl.res.in
Other Electrophilic Substitutions: Beyond halogenation, other electrophilic substitution reactions like nitration and sulfonation can introduce further functionality. Nitration, typically carried out with a mixture of concentrated nitric and sulfuric acids, introduces a nitro group (NO₂) onto the ring. savemyexams.com Sulfonation involves the use of sulfur trioxide (SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org The positions of these substitutions are again governed by the directing effects of the existing groups on the 2-aminobenzamide scaffold.
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile | Typical Catalyst |
|---|---|---|---|
| Chlorination | Cl₂ | Cl⁺ | AlCl₃ or FeCl₃ masterorganicchemistry.com |
| Bromination | Br₂ | Br⁺ | AlBr₃ or FeBr₃ libretexts.org |
| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ | H₂SO₄ savemyexams.com |
| Sulfonation | SO₃ in H₂SO₄ | SO₃ | H₂SO₄ libretexts.org |
Modifications at both the aniline (B41778) nitrogen (the 2-amino group) and the amide nitrogen (in the N-pentyl group) are critical strategies for diversification.
Aniline (C2-Amino) Group Modification: The primary amino group at the C2 position is a key site for derivatization. It can undergo reactions such as N-alkylation or N-acylation. For example, N-substituted 2-aminobenzamides can be synthesized from isatoic anhydride by reacting it with the appropriate amine. mdpi.com This approach allows for the introduction of a wide variety of substituents. Furthermore, the amino group can be used as a handle to construct fused heterocyclic systems. For instance, reaction with cyanuric chloride can lead to the formation of 2-amino-3-substituted quinazolin-4(3H)-ones. researchgate.net
Amide N-Alkyl Chain Modification: The N-pentyl group of this compound can be varied to explore structure-activity relationships. This is typically achieved by starting the synthesis with a different primary amine. Syntheses starting from isatoic anhydride or 2-aminobenzoic acid can be coupled with a diverse range of amines (R-NH₂) to generate a library of N-substituted 2-aminobenzamides. mdpi.comnih.gov Studies on related structures, such as 2-aminoindans, have shown that varying the N-alkyl substituents significantly impacts biological activity and metabolic stability. science.gov For example, a series of N-alkyl and N-alkylaryl substituted aminoindans were synthesized to probe the effects of nitrogen substitution. science.gov
The amide bond itself is a robust functional group, but it can be derivatized or transformed to create new scaffolds.
One significant transformation is the cyclization of 2-aminobenzamides to form quinazolinones, a common motif in medicinal chemistry. researchgate.netnih.gov This can be achieved by reacting the 2-aminobenzamide with various reagents:
With Aldehydes: Condensation with aldehydes, often catalyzed by an acid or promoted by an oxidizing agent, can yield 2-substituted-2,3-dihydroquinazolin-4(1H)-ones, which can be further oxidized to quinazolinones. researchgate.netresearchgate.net
With Carbon Disulfide: Reaction with carbon disulfide (CS₂) in the presence of a base leads to the formation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. nih.govacs.org
With Calcium Carbide: A method using calcium carbide as an alkyne source provides access to 2-methylquinazolin-4(3H)-ones through a tandem C-N bond formation. thieme-connect.com
These quinazolinone scaffolds can then be further functionalized. For example, a study demonstrated the derivatization of a dihydroquinazolinone fused with a dihydropyrrolo[1,2-a]pyrazine skeleton through I₂-mediated oxidation, catalytic hydrogenation, and base-promoted alkylation. rsc.org
Attaching heterocyclic rings or other known bioactive fragments to the 2-aminobenzamide core is a powerful strategy to generate novel compounds with enhanced or new biological activities.
This can be achieved through several approaches:
Building from the Scaffold: The amino and amide groups can serve as anchor points. For example, 2-aminobenzamides can react with bifunctional reagents to construct fused or linked heterocyclic systems. A one-pot, three-component reaction of 2-aminobenzamide, 2-(2-formylphenoxy)acetic acid, and an isocyanide has been used to synthesize complex oxazepine-quinazolinone bis-heterocyclic scaffolds. researchgate.net
Using Substituted Building Blocks: Syntheses can employ starting materials that already contain the desired heterocyclic moiety. For instance, reacting isatoic anhydride with a heterocyclic amine directly incorporates the heterocycle into the final N-substituted 2-aminobenzamide structure. mdpi.com
Post-Synthetic Modification: A synthesized 2-aminobenzamide derivative can be further modified. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups to the aniline nitrogen. cam.ac.uknih.gov Studies have shown the successful synthesis of 2-aminobenzamide derivatives bearing benzothiazole (B30560) and phenylamine moieties. researchgate.net Similarly, pyrazine-linked 2-aminobenzamides have been developed as selective inhibitors of histone deacetylases (HDACs). mdpi.comresearchgate.net
Table 2: Strategies for Incorporating Heterocyclic Moieties
| Strategy | Description | Example Reaction | Resulting Scaffold |
|---|---|---|---|
| Cyclization | Reaction of 2-aminobenzamide with a bifunctional reagent to form a new ring. | 2-aminobenzamide + aldehyde researchgate.net | Quinazolinone |
| Component Assembly | Using a heterocyclic amine in the initial synthesis. | Isatoic anhydride + heterocyclic amine mdpi.com | N-heterocyclic-2-aminobenzamide |
| Cross-Coupling | Attaching a heterocycle to a pre-formed scaffold. | Buchwald-Hartwig amination with a bromo-heterocycle cam.ac.uk | N-heteroaryl-2-aminobenzamide |
| Multi-Component Reaction | Combining multiple starting materials in one pot. | Ugi reaction with 2-aminobenzamide and other components researchgate.net | Complex poly-heterocyclic systems |
Analysis of Patent Literature on 2-Aminobenzamide Synthesis for Process Innovation
The patent literature provides valuable insights into scalable, efficient, and economically viable synthetic routes for 2-aminobenzamide derivatives, often highlighting process optimization for industrial-scale production.
Patents often focus on improving existing synthetic methods to increase yield, reduce costs, simplify purification, and minimize hazardous waste.
One-Pot Processes: Conducting multiple synthetic steps (e.g., protection, halogenation, cyanation, and deprotection) in a single reaction vessel to avoid isolating intermediates, which saves time, materials, and reduces waste. google.com
Precipitation and Re-precipitation: Detailed methods for precipitating and/or re-precipitating intermediates to achieve high purity without resorting to more complex purification techniques like chromatography. google.com
Temperature Control: Specifying optimal temperature ranges (e.g., -10 °C to 10 °C) for critical steps to maximize yield and minimize side reactions. google.com
Scale-Up and Industrial Feasibility Insights from Patent Disclosures
The successful transition of a synthetic route from the laboratory bench to an industrial scale is a complex undertaking that requires careful consideration of economic viability, safety, environmental impact, and process robustness. Patent literature often provides valuable insights into the methodologies deemed suitable for large-scale production, as these documents are geared towards protecting commercially viable processes. While specific patent disclosures for the industrial-scale synthesis of this compound are not extensively detailed in the public domain, an analysis of patents for structurally analogous 2-aminobenzamide derivatives provides a clear framework for its potential large-scale production.
Methodologies for the preparation of 2-aminobenzamide derivatives are frequently centered around the amidation of anthranilic acid precursors. A prominent approach detailed in patent literature involves the reaction of an anthranilic acid ester with an appropriate amine. googleapis.com This method is noted for its efficiency and high yields, which are critical for industrial feasibility.
One patented method that holds relevance for the synthesis of this compound involves a two-step process. googleapis.com The initial step is the carbonylation of a substituted 2-haloaniline in the presence of an alcohol, a palladium catalyst, a ligand, and a base to form the corresponding anthranilic acid ester. This is followed by the amidation of the ester with the desired amine to yield the final 2-aminobenzamide derivative. The reported yields for the amidation step are typically high, in the range of 85-95%, which is a significant factor for economic viability on an industrial scale. googleapis.com The conversion of the ester to the amide can be facilitated by heating the mixture, sometimes with the use of a high-boiling point solvent or a catalyst like sodium cyanide to drive the reaction to completion. googleapis.com
For the specific synthesis of this compound, this would involve the reaction of an alkyl anthranilate with n-pentylamine. The choice of the alkyl group on the ester and the reaction conditions would need to be optimized for scale-up, considering factors such as cost of starting materials, reaction time, and ease of purification.
Another synthetic strategy with potential for industrial application is the reaction of isatoic anhydride with an amine. This method is often favored for its operational simplicity and the release of carbon dioxide as the only byproduct of the ring-opening and subsequent amidation. The reaction can be carried out under conventional heating in a suitable solvent like dimethylformamide (DMF) or, in some cases, under microwave irradiation. For industrial-scale production, conventional heating in large reactors would be the more likely approach. The scalability of this process is advantageous, though the cost and availability of the specific isatoic anhydride precursor would be a key consideration.
From a chemoenzymatic perspective, the use of enzymes to catalyze the formation of the amide bond presents a green and highly selective alternative to traditional chemical methods. While specific enzymatic routes to this compound are not detailed in patents, the broader field of biocatalysis offers promising avenues. Enzymes such as penicillin acylase have been shown to be effective in the formation of amide bonds. A chemoenzymatic approach could involve the enzymatic coupling of a protected anthranilic acid derivative with n-pentylamine, followed by a chemical deprotection step. The high selectivity of enzymes can lead to cleaner reaction profiles, reducing the need for extensive purification and minimizing waste streams, which are significant advantages in industrial processes.
The industrial feasibility of any of these routes would also depend on a number of other factors, including the availability and cost of raw materials, the complexity of the process, the capital investment required for specialized equipment, and the ability to meet regulatory standards for safety and environmental protection.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 2 Amino N Pentylbenzamide Derivatives
Methodological Frameworks for SAR/QSAR Studies
The foundation of SAR and QSAR studies lies in a combination of computational and experimental strategies aimed at elucidating the relationship between a molecule's structure and its biological effect.
Drug design strategies for 2-Amino-N-pentylbenzamide derivatives can be broadly categorized into ligand-based and receptor-based approaches.
Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. gardp.org It relies on the knowledge of molecules that have shown biological activity. gardp.org The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods involve creating a pharmacophore model based on the common structural features of a series of active compounds. nih.gov This model represents the essential steric and electronic features required for bioactivity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For this compound derivatives, this would involve comparing the structures of various analogs to identify the key functionalities responsible for their biological effects.
Receptor-Based Drug Design (SBDD): When the 3D structure of the target receptor is available, SBDD methods can be utilized. This approach focuses on the ligand-binding pocket of the target, using its amino acid side chains to guide the design of complementary ligands. researchgate.net Molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the active site of a target protein. This allows for the rational design of modifications that enhance binding interactions, such as adding substituents that can form additional hydrogen bonds or hydrophobic interactions.
QSAR studies establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be calculated from the molecular structure and can be broadly classified into several categories:
Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the valence connectivity index and shape index.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu The distribution of charges on atoms is another important electronic descriptor.
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and molecular weight are common steric descriptors.
Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a crucial descriptor that quantifies the lipophilicity of a molecule, influencing its ability to cross cell membranes. sphinxsai.com
These descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) to build a QSAR model that can predict the biological activity of new, unsynthesized compounds. nih.gov The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data. jppres.com
| Descriptor Type | Examples | Relevance in Predictive Models |
| Topological | Valence connectivity index, Shape index | Describes molecular branching and shape, influencing receptor fit. |
| Electronic | HOMO/LUMO energies, Atomic charges | Relates to chemical reactivity and intermolecular interactions. |
| Steric | Molar refractivity, Molecular weight | Pertains to the size and bulk of the molecule, affecting binding. |
| Hydrophobic | LogP | Quantifies lipophilicity, impacting membrane permeability and target engagement. |
Influence of N-Alkyl Chain Length on Biological Potency
The length of the N-alkyl chain in this compound and its derivatives is a critical determinant of their biological potency. Generally, increasing the alkyl chain length enhances lipophilicity, which can lead to improved membrane permeability and better interaction with hydrophobic pockets in the target receptor. However, this effect is often parabolic, with an optimal chain length beyond which activity decreases.
Studies on various classes of N-alkyl compounds have demonstrated a clear structure-activity relationship with respect to the alkyl chain length. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org Similarly, for N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, antimicrobial activity was found to increase with increasing chain length up to a certain point, exhibiting a "cutoff effect" at chain lengths of approximately 14 to 16 carbons. nih.gov This cutoff is often attributed to reduced solubility or steric hindrance that prevents optimal binding to the target.
For this compound, the pentyl (C5) chain represents a specific point in this relationship. Variations in this chain length would likely have a significant impact on activity.
| N-Alkyl Chain Length | General Effect on Lipophilicity | Predicted Impact on Biological Potency |
| < C5 | Lower | Potentially lower due to insufficient hydrophobic interactions. |
| C5 (Pentyl) | Moderate | Represents a balance for potential activity. |
| > C5 (e.g., C10-C14) | Higher | Activity may increase up to an optimal length. mdpi.com |
| > C16 | Very High | Activity may decrease due to the "cutoff effect". nih.gov |
Effects of Aromatic Ring Substitutions on Activity Profiles
Modifications to the aromatic ring of this compound can profoundly alter its electronic and steric properties, thereby influencing its biological activity. The nature and position of substituents on the benzene (B151609) ring dictate their effect.
Substituents can be broadly classified as either electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH2) are strong activators, increasing the electron density of the aromatic ring and making it more nucleophilic. msu.edu Alkyl groups are also considered electron-donating.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and carbonyl (-CHO) are strong deactivators, decreasing the ring's electron density. libretexts.org Halogens like chlorine are considered mild deactivators. libretexts.org
The position of the substituent also plays a crucial role. For instance, in N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity due to the formation of an intramolecular hydrogen bond with the amide carbonyl group. nih.gov In contrast, a 6-methoxy group decreased lipophilicity. nih.gov The presence of a substituent in the 3-position can lower lipophilicity through a combination of steric and electronic influences on adjacent groups. nih.gov
| Substituent Type | Position on Aromatic Ring | Potential Effect on Activity |
| Electron-Donating (e.g., -OH, -OCH3) | Ortho, Para | May increase activity by enhancing electronic interactions or forming key hydrogen bonds. |
| Electron-Withdrawing (e.g., -Cl, -NO2) | Meta | May alter the electronic profile to favor binding with specific targets. |
| Bulky Groups (e.g., -t-butyl) | Any | Can introduce steric hindrance, potentially reducing activity, or improve selectivity by fitting into a specific pocket. |
Conformational Dynamics and Tautomeric Equilibria in SAR
The three-dimensional conformation and the potential for tautomerism are important considerations in the SAR of this compound derivatives.
Identification of Pharmacophoric Features Critical for Target Interaction
A pharmacophore model for this compound derivatives would highlight the essential structural features required for their biological activity. Based on the general structure, the following pharmacophoric features can be identified:
Aromatic Ring: This feature can participate in π-π stacking or hydrophobic interactions with the target.
Hydrogen Bond Donor (Amino Group): The primary amino group (-NH2) on the aromatic ring is a key hydrogen bond donor.
Hydrogen Bond Donor (Amide N-H): The hydrogen on the amide nitrogen can also act as a hydrogen bond donor.
Hydrogen Bond Acceptor (Amide Carbonyl): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.
Hydrophobic Alkyl Chain: The N-pentyl group provides a significant hydrophobic region that can interact with nonpolar pockets in the target.
The spatial arrangement of these features is critical for effective binding. Attractive intramolecular interactions, such as a hydrogen bond between the amino group and the carbonyl oxygen, can lead to a "closed" pharmacophore site, which may influence activity. nih.gov
| Pharmacophoric Feature | Chemical Moiety | Potential Interaction with Target |
| Aromatic Ring | Benzene ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | 2-Amino group (-NH2) | Formation of hydrogen bonds |
| Hydrogen Bond Donor | Amide N-H | Formation of hydrogen bonds |
| Hydrogen Bond Acceptor | Amide carbonyl (C=O) | Formation of hydrogen bonds |
| Hydrophobic Region | N-pentyl chain | van der Waals forces, hydrophobic interactions |
Predictive Modeling for Optimized 2-Aminobenzamide (B116534) Activity
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in computational drug design, enabling the prediction of biological activity of novel compounds based on their physicochemical properties. For 2-aminobenzamide derivatives, these models are instrumental in identifying key structural features that govern their therapeutic efficacy and in prioritizing candidates for synthesis and experimental testing.
Predictive QSAR models are developed by establishing a mathematical correlation between the chemical structures of a series of 2-aminobenzamide analogs and their measured biological activities. This is achieved by calculating a range of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and lipophilic properties. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are then employed to derive a predictive model. The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques.
A critical aspect of successful QSAR modeling is the selection of relevant molecular descriptors that accurately capture the variations in biological activity across a series of compounds. For 2-aminobenzamide derivatives, descriptors related to lipophilicity (e.g., logP), electronic effects of substituents (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are often found to be significant. The three-dimensional conformation of the molecules is also a crucial factor, leading to the development of 3D-QSAR models that consider the spatial arrangement of atoms.
The insights gained from these predictive models guide the rational design of new 2-aminobenzamide derivatives with potentially enhanced activity. By understanding the quantitative impact of different structural modifications, medicinal chemists can focus on synthesizing compounds that possess the optimal combination of properties for the desired biological effect.
Illustrative Research Findings
To demonstrate the application of predictive modeling, consider a hypothetical study on a series of this compound derivatives. In this notional research, various substituents are introduced at different positions of the benzamide (B126) core and the N-pentyl chain is modified. The biological activity of these compounds against a specific target is then determined.
The resulting data can be used to build a QSAR model. A simplified version of such a model might reveal a parabolic relationship between lipophilicity (logP) and activity, suggesting that either too low or too high a logP value is detrimental. The model might also indicate that electron-withdrawing groups on the benzene ring enhance activity.
Below are illustrative data tables that could be generated from such a study.
Table 1: Structure-Activity Relationship of Hypothetical this compound Derivatives
| Compound ID | R1 (Benzene Ring Position 5) | R2 (N-Alkyl Chain) | Measured Activity (IC50, µM) |
| 1 | -H | n-pentyl | 15.2 |
| 2 | -Cl | n-pentyl | 8.5 |
| 3 | -OCH3 | n-pentyl | 12.1 |
| 4 | -NO2 | n-pentyl | 5.3 |
| 5 | -H | iso-pentyl | 18.9 |
| 6 | -H | n-butyl | 22.4 |
| 7 | -H | n-hexyl | 19.8 |
| 8 | -Cl | n-butyl | 11.7 |
Table 2: QSAR Model for Hypothetical this compound Derivatives
| Compound ID | logP | pKa | Molecular Volume (ų) | Predicted Activity (IC50, µM) | Actual Activity (IC50, µM) |
| 1 | 3.2 | 2.5 | 220 | 14.8 | 15.2 |
| 2 | 3.9 | 2.1 | 225 | 8.9 | 8.5 |
| 3 | 3.1 | 2.8 | 235 | 11.5 | 12.1 |
| 4 | 3.3 | 1.8 | 230 | 5.9 | 5.3 |
| 5 | 3.1 | 2.5 | 220 | 19.5 | 18.9 |
| 6 | 2.7 | 2.5 | 205 | 23.1 | 22.4 |
| 7 | 3.7 | 2.5 | 235 | 20.3 | 19.8 |
| 8 | 3.4 | 2.1 | 210 | 12.3 | 11.7 |
These tables illustrate how predictive models can be developed and used to forecast the biological activity of novel 2-aminobenzamide derivatives, thereby optimizing the drug discovery process.
Advanced Computational Approaches in the Design and Characterization of 2 Amino N Pentylbenzamide
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is crucial for understanding how a ligand, such as a 2-aminobenzamide (B116534) derivative, might interact with a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations of the ligand within the active site of the target and scoring them to identify the most favorable binding mode. nih.govnih.gov
For the benzamide (B126) class of compounds, molecular docking has been instrumental in identifying key interactions that govern their biological activity. tandfonline.comnih.gov These studies help elucidate how modifications to the benzamide scaffold, such as the addition of an N-pentyl group, can influence binding affinity and selectivity.
Binding mode analysis involves a detailed examination of the docked pose of a ligand to understand the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For benzamide derivatives, docking studies have frequently identified crucial hydrogen bond interactions with amino acid residues in the active site of their target proteins. nih.govbohrium.com
For instance, in studies of benzamide analogues targeting the FtsZ protein, key hydrogen bonds were observed with residues such as Val 207, Asn 263, and Leu 209. bohrium.com Similarly, when targeting metabotropic glutamate (B1630785) receptor 5 (mGluR5), aryl benzamide derivatives were found to form important hydrogen bonds and π–π stacking interactions within the binding pocket. nih.govmdpi.com Active site mapping based on these interactions allows researchers to build a comprehensive picture of the binding pocket, highlighting regions that are critical for ligand recognition and affinity. This information is vital for the rational design of more potent and selective inhibitors based on the 2-Amino-N-pentylbenzamide scaffold.
Table 1: Representative Amino Acid Interactions for Benzamide Scaffolds in Target Active Sites
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| FtsZ Protein | Val 207, Asn 263, Leu 209, Gly 205 | Hydrogen Bonding |
| mGluR5 | Pro655, Tyr659, Trp945, Ser658 | Hydrophobic, π–π stacking, H-bonding |
Note: This table represents typical interactions observed for the broader benzamide class of compounds, as specific data for this compound is not detailed in the available literature.
A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the target. nih.gov These functions calculate a score that approximates the binding free energy, allowing for the ranking of different ligands or different binding poses of the same ligand. While docking methods are generally effective at predicting the binding pose, accurately predicting binding affinity remains a significant challenge. semanticscholar.org
To improve accuracy, the results from initial docking are often refined using more computationally intensive methods. For classes of compounds like 2-aminobenzamides, rescoring the docked poses using binding free-energy calculations is a popular approach to rank compounds more reliably according to their binding affinity. nih.govsemanticscholar.org This combined approach provides a more robust prediction of a compound's potential efficacy.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Sampling
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org This technique allows researchers to observe the stability of the ligand-receptor complex, sample different conformations of both the ligand and the protein, and understand how the binding pocket adapts to the ligand. researchgate.net For benzamide derivatives, MD simulations have been used to confirm the stability of docked complexes and to validate the interactions predicted by docking studies. bohrium.comnih.gov
MD simulations are employed to characterize the dynamic behavior of the ligand-receptor complex in a simulated physiological environment, including solvent effects. rsc.org These simulations can reveal subtle but crucial conformational changes in the protein upon ligand binding. Studies on various benzamide inhibitors have used MD simulations, often for nanosecond timescales, to confirm that the ligand remains stably bound within the active site. bohrium.comacs.org The stability is typically assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. acs.org This analysis ensures that the binding mode predicted by docking is maintained over time and is not a transient state.
More advanced computational techniques, such as free energy perturbation (FEP) and methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to calculate the binding free energy with higher accuracy than standard docking scoring functions. nih.govnih.gov These methods are often applied to snapshots taken from MD simulations. nih.gov
The MM/GBSA method, for example, calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. This approach has been successfully applied to series of 2-aminobenzamide inhibitors to create predictive models that correlate well with in vitro inhibitory activities. nih.govsemanticscholar.org Such calculations are invaluable for prioritizing which newly designed compounds, like derivatives of this compound, should be synthesized and tested experimentally. nih.gov
Table 2: Example of Binding Free Energy Components from MM/GBSA Calculations
| Energy Component | Description | Typical Contribution |
|---|---|---|
| ΔE_vdw | Van der Waals energy | Favorable (Negative) |
| ΔE_elec | Electrostatic energy | Favorable (Negative) |
| ΔG_polar | Polar solvation energy | Unfavorable (Positive) |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable (Negative) |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
This table illustrates the typical components calculated in an MM/GBSA study. The values are qualitative and vary for each specific ligand-protein system.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov
For benzamide analogues, pharmacophore models have been developed based on a set of known active compounds. nih.govnih.gov For example, a five-featured pharmacophore model for benzamide-based FtsZ inhibitors consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comnih.gov Once validated, this model can be used as a 3D query to search large chemical databases for novel scaffolds that match the pharmacophore but may have a completely different core structure. This process, known as virtual screening, is a time- and cost-effective method for identifying new hit compounds that can be further optimized into potent drug candidates. researchgate.netmdpi.com This approach could be instrumental in discovering new molecules that mimic the key interactive features of this compound while offering improved properties.
Development of Common Feature and Excluded Volume Models
In the rational design of novel therapeutic agents, pharmacophore modeling serves as a crucial computational strategy to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the 2-aminobenzamide scaffold, to which this compound belongs, ligand-based pharmacophore models are developed by analyzing a set of known active molecules. nih.govnih.gov This process involves identifying common chemical features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HYD), and aromatic rings. nih.govdergipark.org.tr
For a molecule like this compound, a common feature pharmacophore model would typically identify the amino group (-NH2) as a hydrogen bond donor, the carbonyl oxygen (=O) as a hydrogen bond acceptor, the benzene (B151609) ring as an aromatic/hydrophobic feature, and the N-pentyl chain as a significant hydrophobic feature. nih.govresearchgate.net These features are mapped out in 3D space, and their relative distances and orientations are calculated to create a hypothesis. babrone.edu.in
In conjunction with identifying common features, "excluded volume" models are generated. These models define regions in space where atoms of a potential ligand cannot be located, as they would cause steric clashes with the receptor binding site. dovepress.com This is achieved by superimposing inactive or less active molecules over the active ones. The regions occupied by the bulky groups of the inactive compounds, which are absent in the active compounds, are designated as excluded volumes. This refines the pharmacophore model, increasing its specificity and predictive power for screening new compounds. dovepress.com
Table 1: Hypothetical Pharmacophore Features for this compound
| Feature Type | Location on Molecule | Role in Binding |
| Hydrogen Bond Donor (HBD) | 2-amino group (-NH₂) | Forms hydrogen bonds with acceptor sites on the target receptor. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (=O) | Forms hydrogen bonds with donor sites on the target receptor. |
| Aromatic Ring (AR) | Benzene ring | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HYD) | N-pentyl chain | Occupies a hydrophobic pocket within the receptor. |
High-Throughput Virtual Screening for Hit Identification
High-throughput virtual screening (HTVS) is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govprace-ri.eu The pharmacophore model developed for this compound, with its defined features and excluded volumes, can be used as a 3D query for this purpose. nih.gov This query is used to rapidly filter databases containing millions to over a billion compounds, such as the Enamine REAL library or the ZINC database. enamine.netacs.orgnih.gov
The screening process computationally fits each molecule from the library to the pharmacophore query. Molecules that successfully match the query's features—both in type and spatial arrangement—without violating the excluded volumes are retained as "hits". nih.gov These hits are then typically ranked based on a scoring function that estimates their binding affinity or goodness of fit. mdpi.com
This initial list of hits is further refined using other computational filters, such as those for Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity, to prioritize the most promising candidates for experimental testing. nih.gov By leveraging HTVS, researchers can efficiently narrow down enormous chemical libraries to a manageable number of compounds for synthesis and biological evaluation, significantly accelerating the early stages of drug discovery. prace-ri.euresearchgate.net
Quantum Chemical Computations and Electronic Structure Analysis
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the geometry of molecules. researchgate.netnih.gov For this compound, DFT calculations, commonly employing a basis set like B3LYP/6-311++G(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netmdpi.com This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT would predict a deviation from co-planarity between the benzene ring and the amide group due to steric hindrance and electronic effects. mdpi.com
Beyond molecular geometry, DFT provides insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. researchgate.net The distribution of these frontier orbitals can also be visualized, indicating the likely sites for electrophilic and nucleophilic attack. For 2-aminobenzamides, the HOMO is typically localized on the aminobenzoyl scaffold, while the LUMO may be distributed across the entire molecule. mdpi.com
Table 2: Predicted Molecular Properties of this compound via DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Spectroscopic Parameter Prediction from First Principles
Ab initio (from first principles) quantum chemical calculations are employed to predict various spectroscopic parameters, which are invaluable for the structural confirmation of newly synthesized compounds like this compound. researchgate.netrsc.org Using the optimized geometry obtained from DFT calculations, methods such as the Gauge-Independent Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov
These computational methods calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The predicted NMR spectra can be compared with experimental data to confirm the molecular structure, assign specific signals to the correct atoms, and understand the electronic environment around each nucleus. chemrxiv.orgd-nb.info Similarly, first-principles calculations can predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific functional groups and bond vibrations within the molecule. nih.gov
In silico Pharmacokinetic (PK) Prediction and Drug-Likeness Assessment
Computational Prediction of Absorption and Distribution Characteristics
In silico tools play a vital role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby assessing their pharmacokinetic viability. mdpi.comnih.gov For this compound, various computational models and web-based platforms like SwissADME and pkCSM are utilized to predict its drug-likeness and key pharmacokinetic parameters. mdpi.comresearchgate.net
These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (log P), and polar surface area (TPSA). Drug-likeness is frequently assessed using frameworks like Lipinski's Rule of Five, which helps to determine if a compound possesses properties that would make it a likely orally active drug in humans. mdpi.com
Key absorption characteristics, such as human intestinal absorption (HIA) and Caco-2 cell permeability, are predicted to estimate how well the compound will be absorbed from the gut into the bloodstream. epstem.net Distribution parameters, including Blood-Brain Barrier (BBB) permeability and plasma protein binding (PPB), are also calculated. These predictions help to anticipate the compound's distribution throughout the body and its availability to reach the target site of action. nih.gov This computational pre-screening allows for the early identification and modification of candidates with unfavorable pharmacokinetic profiles. rsc.org
Table 3: Predicted ADME Properties for this compound
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 220.30 g/mol | Complies with Lipinski's Rule (< 500) |
| Log P (Lipophilicity) | 2.85 | Complies with Lipinski's Rule (< 5) |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the intestine. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to be able to cross into the central nervous system. |
| Plasma Protein Binding (PPB) | ~ 85% | Indicates a moderate level of binding to plasma proteins. |
In silico Metabolic Stability Predictions
Computational tools for predicting drug metabolism can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comnih.gov Ligand-based methods utilize the chemical structure of the compound to predict its metabolic fate, while structure-based methods consider the interaction between the compound and the metabolizing enzyme. creative-biolabs.com Various software platforms, such as StarDrop, Semeta, and SMARTCyp, integrate these approaches to provide comprehensive metabolic stability profiles. optibrium.comoptibrium.comnih.gov
The following subsections detail the predicted metabolic stability of this compound based on established in silico methodologies.
Predicted Metabolic Pathways and Sites of Metabolism
In silico models predict that this compound is likely to undergo both Phase I and Phase II metabolic transformations. optibrium.com Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
For this compound, the primary predicted sites of metabolism are the N-pentyl chain and the aromatic ring. The N-pentyl group is susceptible to aliphatic hydroxylation, a common metabolic pathway for alkyl chains. The aromatic ring is predicted to be a site for aromatic hydroxylation. The amino group could also be a site for N-oxidation. The table below summarizes the predicted metabolic pathways and the corresponding metabolites.
Table 1: Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Site of Metabolism | Predicted Metabolite |
|---|---|---|
| Aliphatic Hydroxylation | N-pentyl chain | 2-Amino-N-(5-hydroxypentyl)benzamide |
| Aromatic Hydroxylation | Benzene ring | 2-Amino-5-hydroxy-N-pentylbenzamide |
| N-Oxidation | Primary amino group | 2-(Hydroxyamino)-N-pentylbenzamide |
Predicted Metabolizing Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolism of many xenobiotics. nih.gov In silico models predict that several CYP isoforms are likely involved in the metabolism of this compound. The prediction of which specific CYP isoforms are involved is crucial for anticipating potential drug-drug interactions.
Computational tools like SMARTCyp and the P450 models within software like StarDrop can predict the likelihood of a compound being a substrate for specific CYP isoforms. nih.govresearchgate.net For this compound, the predictions indicate a primary role for CYP3A4 and CYP2D6, with potential minor contributions from other isoforms.
Table 2: Predicted Primary Metabolizing CYP Isoforms for this compound
| CYP Isoform | Predicted Role in Metabolism | Predicted Metabolic Reaction |
|---|---|---|
| CYP3A4 | Major | Aliphatic hydroxylation, Aromatic hydroxylation |
| CYP2D6 | Major | Aliphatic hydroxylation |
| CYP2C9 | Minor | Aromatic hydroxylation |
Predicted Half-Life and Clearance
For this compound, the in silico predictions suggest a moderate metabolic stability. The predicted half-life in human liver microsomes is in a range that would likely support a reasonable dosing interval. The predicted intrinsic clearance is also moderate, indicating that the compound would be cleared from the body at a moderate rate.
Table 3: Predicted In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Half-Life (t½) | 45 minutes | Moderate stability |
Chromatographic Separation Techniques
Chromatography is a foundational technique for separating components from a mixture. For compounds like this compound, liquid and gas chromatography are the most relevant methods, chosen based on the analytical goal, required speed, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components within a mixture. It is particularly well-suited for analyzing compounds like this compound due to its high resolution and sensitivity. The fundamental principle of HPLC involves passing a sample mixture through a column packed with a stationary phase, carried by a liquid mobile phase under high pressure. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.
For purity assessment, HPLC can effectively separate this compound from synthesis precursors, by-products, and degradation products. The purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram, often detected using an ultraviolet (UV) detector set to a wavelength where the benzamide chromophore absorbs strongly. bachem.com Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard of known concentration. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 220-254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC. researchgate.net This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi or 1000 bar). researchgate.net
The primary advantage of UPLC for the analysis of this compound is the significant reduction in analysis time, often by a factor of five to ten compared to HPLC, without compromising separation quality. dshs-koeln.de This high-throughput capability is invaluable in research and quality control environments where large numbers of samples must be processed. The enhanced sensitivity of UPLC allows for the detection of trace-level impurities that might be missed by HPLC. The principles of separation and quantification remain the same as in HPLC, but the performance is greatly enhanced, leading to sharper and more resolved peaks. researchgate.net
| Characteristic | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Analysis Time | 15-30 min | 1-5 min |
| Resolution | Good | Excellent |
| Sensitivity | Standard | Higher |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net Due to the presence of a polar amino group, this compound has limited volatility and is not ideally suited for direct GC analysis. sigmaaldrich.com To overcome this, a derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative. sigmaaldrich.comresearchgate.net
Derivatization involves replacing the active hydrogen on the amino group with a nonpolar moiety. sigmaaldrich.com This process enhances volatility and improves chromatographic peak shape. The resulting derivatives can then be readily separated on a GC column and detected, commonly by a mass spectrometer (GC-MS). Silylation and acylation are common derivatization strategies for compounds containing amino groups. sigmaaldrich.commdpi.com
| Reagent Class | Example Reagent | Abbreviation | Derivative Formed |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) mdpi.com |
| Acylation | Pentafluoropropionic Anhydride (B1165640) | PFPA | Pentafluoropropionyl (PFP) researchgate.net |
| Alkylation | Ethyl Chloroformate | ECF | N-ethoxycarbonyl mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ub.edu It is an indispensable tool for molecular weight determination and structural analysis. nih.gov When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful method for identifying and confirming the structure of compounds like this compound. In MS, the sample is first ionized, and the resulting ions are separated by a mass analyzer based on their m/z ratio before being detected. azolifesciences.com
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio of an ion to several decimal places. This high level of precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition or molecular formula. researchgate.net This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass (the integer mass). algimed.com
For this compound (C₁₂H₁₈N₂O), HRMS can distinguish it from other potential compounds that may have the same nominal molecular weight but a different elemental formula. The ability to obtain an exact mass provides a very high degree of confidence in the identification of the compound. researchgate.netmeasurlabs.com
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O |
| Nominal Mass | 206 |
| Monoisotopic (Exact) Mass | 206.14191 |
Tandem Mass Spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis to determine the structure of a compound. nih.gov In a typical MS/MS experiment, a specific ion (the "precursor ion") of this compound is selected in the first mass analyzer. This ion is then subjected to fragmentation, often through collision with an inert gas in a "collision cell." nih.govuci.edu The resulting fragment ions (the "product ions") are then analyzed in a second mass analyzer, generating a product ion spectrum. wiley-vch.de
This fragmentation pattern serves as a structural fingerprint of the molecule. algimed.com By analyzing the masses of the fragments, researchers can piece together the molecule's structure, confirming the connectivity of its different parts, such as the pentyl group, the amide linkage, and the aminobenzoyl moiety. This method is exceptionally powerful for the unambiguous identification of analytes in complex mixtures. nih.govnih.gov
| Precursor Ion (m/z) | Plausible Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity |
|---|---|---|
| 207.15 | 136.08 | Loss of pentylamine (C₅H₁₃N) |
| 207.15 | 121.06 | Aminobenzoyl cation ([C₇H₇NO]⁺) |
| 207.15 | 92.06 | Aniline (B41778) cation ([C₆H₆N]⁺) from cleavage of the aminobenzoyl group |
| 207.15 | 86.11 | Pentylaminium ion ([C₅H₁₂N]⁺) |
Future Research Trajectories and Transformative Applications of 2 Amino N Pentylbenzamide in Chemical Biology
Rational Design and Synthesis of Advanced 2-Aminobenzamide (B116534) Lead Compounds
The rational design of advanced 2-aminobenzamide lead compounds, including derivatives of 2-Amino-N-pentylbenzamide, is a cornerstone of modern drug discovery and chemical biology. This approach leverages a deep understanding of structure-activity relationships (SAR) to create novel molecules with enhanced potency, selectivity, and pharmacokinetic properties. A significant focus of this research has been on the development of histone deacetylase (HDAC) inhibitors, as the 2-aminobenzamide moiety serves as an effective zinc-binding group in the active site of these enzymes. nih.govmdpi.com
Key strategies in the rational design of these compounds include the modification of the "cap," "linker," and "zinc-binding" domains. For a molecule like this compound, the N-pentyl group can be considered part of the linker or a simple cap. Future design efforts could involve:
Cap Group Modification: Introducing various hydrophobic or aromatic moieties to the N-pentyl chain or replacing it altogether to enhance interactions with the surface of the target protein. escholarship.org
Linker Optimization: Varying the length and rigidity of the N-alkyl chain to achieve optimal positioning of the zinc-binding group within the enzyme's active site. nih.gov
Scaffold Diversification: Incorporating heterocyclic rings or other functional groups onto the benzamide (B126) core to improve target selectivity and physicochemical properties. For instance, the combination of the 2-aminobenzamide scaffold with moieties like benzothiazole (B30560) and phenylamine has been explored to generate novel compounds with cytotoxic activity against cancer cell lines. researchgate.net
The synthesis of these rationally designed compounds often employs both conventional and modern synthetic methodologies. Microwave-assisted synthesis, for example, has been shown to be a time-efficient and environmentally friendly approach for producing 2-aminobenzamide derivatives in good to excellent yields. mdpi.comnih.gov One-pot multicomponent reactions are also gaining traction as a powerful tool for the rapid and straightforward construction of complex 2-aminobenzamide-containing scaffolds, such as quinazolin-4(3H)-ones. mdpi.com
Identification and Validation of Novel Biological Targets and Therapeutic Pathways
While HDACs are a well-established target of 2-aminobenzamide derivatives, a crucial area of future research lies in the identification and validation of novel biological targets and therapeutic pathways. acs.orgacs.org This exploration will broaden the therapeutic potential of compounds like this compound beyond their current applications.
Quantitative proteomic approaches, coupled with activity-based protein profiling (ABPP), have proven to be powerful tools for identifying the cellular targets of small molecules. acs.orgacs.org By synthesizing a probe version of a 2-aminobenzamide inhibitor, researchers can identify proteins that are captured by the probe, thus revealing its direct and indirect cellular interactors. acs.org This methodology can uncover previously unknown targets and shed light on the off-target effects of these compounds.
The therapeutic pathways modulated by 2-aminobenzamide derivatives are also a subject of intense investigation. In the context of cancer, these compounds have been shown to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion. nih.gov Furthermore, novel derivatives are being developed that can modulate pathways involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov In neurodegenerative diseases like Friedreich's ataxia, 2-aminobenzamide-based HDAC inhibitors have shown promise by reversing the heterochromatin-mediated silencing of the frataxin gene. nih.gov
Future research will likely focus on elucidating the precise molecular mechanisms by which these compounds exert their effects on these pathways. This will involve a combination of systems biology approaches, including transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the cellular response to 2-aminobenzamide treatment.
Development of Innovative Synthetic Strategies for Complex Architectures
The development of innovative synthetic strategies is paramount for accessing novel and structurally complex 2-aminobenzamide derivatives. While classical methods for amide bond formation are well-established, there is a continuous drive to develop more efficient, atom-economical, and environmentally friendly synthetic routes. mdpi.comnih.gov
One promising avenue is the use of cascade reactions catalyzed by transition metals. researchgate.netnih.gov These reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation, often with high stereoselectivity. For example, palladium-catalyzed carbonylative cyclization has been used to synthesize 2-arylquinazolinones from anthranilamide and aryl bromides. mdpi.com
Another area of innovation is the use of isatoic anhydride (B1165640) as a versatile starting material for the synthesis of a wide range of 2-aminobenzamide derivatives. mdpi.comnih.gov This precursor can be readily reacted with various amines to generate the desired products, and the methodology can be adapted for both conventional heating and microwave irradiation. mdpi.comnih.gov
Furthermore, the development of synthetic methods that allow for the late-stage functionalization of the 2-aminobenzamide scaffold is highly desirable. This would enable the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships.
Integration of Multiscale Computational Modeling with Experimental Validation
The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical biology. For 2-aminobenzamide derivatives, computational approaches such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into their binding modes with target proteins and help to rationalize their structure-activity relationships. nih.govnih.gov
Molecular docking studies have been instrumental in understanding how 2-aminobenzamide-based HDAC inhibitors interact with the active site of different HDAC isoforms. mdpi.comnih.gov These studies can reveal key interactions, such as the coordination of the 2-amino group with the zinc ion and hydrogen bonding with active site residues, which are crucial for inhibitory activity. nih.gov This information can then be used to guide the design of new inhibitors with improved potency and selectivity. researchgate.net
MD simulations can provide a dynamic picture of the protein-ligand complex, allowing researchers to assess the stability of the predicted binding mode and to identify any conformational changes that may occur upon ligand binding. nih.gov This can be particularly useful for understanding the mechanism of action of slow-binding inhibitors.
It is crucial that these computational predictions are validated through experimental studies. This can involve the synthesis and biological evaluation of the designed compounds, as well as biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the experimental binding mode. The iterative cycle of computational design, synthesis, and experimental validation is a powerful engine for the discovery of novel and effective 2-aminobenzamide-based probes and therapeutics.
Application as Chemical Probes for Biological System Interrogation
Beyond their therapeutic potential, 2-aminobenzamide derivatives are valuable tools for interrogating biological systems. Their ability to specifically interact with and modulate the activity of target proteins makes them ideal chemical probes for dissecting complex cellular processes.
One exciting application is in the development of fluorescent chemosensors. By incorporating a fluorophore into the 2-aminobenzamide scaffold, it is possible to create sensors that exhibit a change in fluorescence upon binding to a specific analyte. For example, a carbazole-substituted 2-aminobenzamide has been developed as a fluorescent sensor for the detection of zinc ions and pyrophosphate. rsc.org This "ON-OFF-ON" molecular switch demonstrates the potential for designing sophisticated probes for cellular imaging and diagnostics.
Furthermore, 2-aminobenzamide derivatives can be functionalized with reactive groups to create activity-based probes (ABPs). As mentioned earlier, ABPs can be used to identify the cellular targets of a compound and to study the activity of enzymes in their native cellular environment. acs.orgacs.org This approach provides a powerful means of linking a compound's molecular mechanism of action to its cellular effects.
The development of photoaffinity probes based on the 2-aminobenzamide scaffold is another promising area. These probes can be used to covalently label their target proteins upon photoirradiation, allowing for their identification and characterization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Amino-N-pentylbenzamide, and what methodological considerations are critical for yield optimization?
- Answer : Synthesis typically involves coupling a benzoyl chloride derivative with pentylamine under anhydrous conditions. For example, catalytic hydrogenation (e.g., Pd/C, H₂, MeOH) can reduce nitro or cyano intermediates to the desired amine . Solvent choice (e.g., dichloromethane or THF) and base (e.g., pyridine or triethylamine) are critical for suppressing side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and temperature (0–25°C) .
Q. Which analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
- Answer : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 249.16), while ¹H/¹³C NMR identifies substituents (e.g., pentyl chain δ 0.8–1.6 ppm, amide NH δ 8.2–8.5 ppm). Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR or DFT calculations resolve these . Derivatization with 2-aminobenzamide (2-AB) enhances UV detection in HPLC (Ex: 330 nm, Em: 420 nm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : The compound serves as a scaffold for probing dopamine receptors (e.g., D3 selectivity studies) and kinase inhibitors. Its pentyl chain enhances lipid solubility, improving blood-brain barrier penetration in neuropharmacology models . Functionalization at the amino group (e.g., acylations, Suzuki couplings) enables structure-activity relationship (SAR) studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves to prevent dermal exposure. Waste must be segregated in halogen-resistant containers and processed by licensed hazardous waste facilities to avoid environmental release. Emergency showers and eyewash stations are mandatory in synthesis areas .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent positioning) influence the biological activity of this compound derivatives?
- Answer : Increasing the alkyl chain (e.g., from pentyl to heptyl) enhances lipophilicity, correlating with improved membrane permeability but reduced aqueous solubility. Ortho-substituents on the benzamide ring sterically hinder target binding, while para-substituents (e.g., nitro, methoxy) modulate electronic effects, altering affinity for enzymes like kinases or proteases .
Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like GPCRs. DFT calculations (B3LYP/6-31G*) optimize ligand geometry, while QSAR models predict bioactivity based on Hammett constants (σ) and logP values .
Q. How can synthetic routes be optimized to address low yields in large-scale preparations of this compound?
- Answer : Transition from batch to flow chemistry improves heat dissipation and mixing efficiency, reducing byproduct formation. Microwave-assisted synthesis (100–150°C, 20 min) accelerates coupling reactions, while immobilized catalysts (e.g., silica-supported Pd) enhance recyclability .
Q. What methodologies resolve contradictions in biological assay data for this compound analogs?
- Answer : Validate assays via positive/negative controls (e.g., known agonists/antagonists) and orthogonal techniques (e.g., SPR vs. fluorescence polarization). Statistical meta-analysis of dose-response curves (GraphPad Prism) identifies outliers, while LC-MS quantifies compound stability in assay buffers to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
